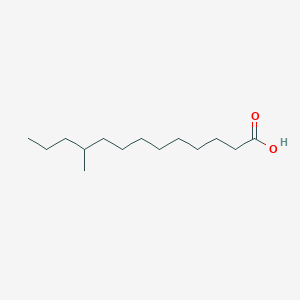
10-Methyltridecanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyltridecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 10-Methyltridecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 10-Methyltridecanoic acid has been detected in multiple biofluids, such as saliva and urine. Within the cell, 10-methyltridecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
10-Methyltridecanoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Antimicrobial Properties
- 10-Methyltridecanoic Acid has been found to exhibit significant inhibitory activity against Gram-positive bacteria. This discovery highlights its potential use in developing antimicrobial agents. This was demonstrated in a study by Goodrich and Roberts (1971) on wool wax, where they isolated (+)-10-Methyldodecanoic acid and 12-methyltridecanoic acid and tested their antibacterial properties (Goodrich & Roberts, 1971).
Chemical Synthesis and Industrial Applications
- The compound has been involved in various chemical synthesis processes. For example, the synthesis of p-nitrophenoxydecanoic acid, as improved by Jian and Dong (2006), used 10-bromodecanoic acid as a starting material. This highlights the role of similar compounds in synthetic chemistry (Jian & Dong, 2006).
- In the context of polymer chemistry, Ajima et al. (1985) demonstrated the polymerization of 10-hydroxydecanoic acid, showcasing potential applications in material science and engineering (Ajima et al., 1985).
Biological and Environmental Impact
- The effects of fatty acids, including 10-hydroxydecanoic acid, on biotransformation processes have been studied. Sugiharto et al. (2018) explored the impact of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid, providing insights into environmental and industrial biotechnology (Sugiharto et al., 2018).
Propriétés
Nom du produit |
10-Methyltridecanoic Acid |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
10-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
Clé InChI |
OVRJJCKGCSPVGT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



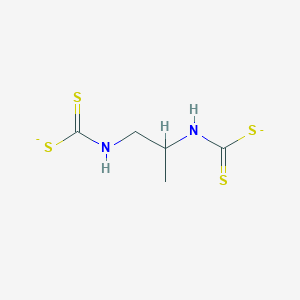
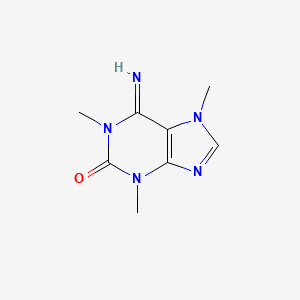
![(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B1259963.png)
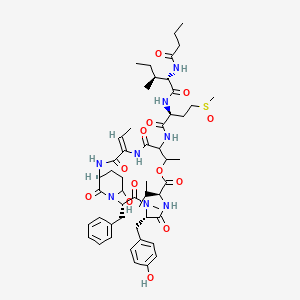
![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)
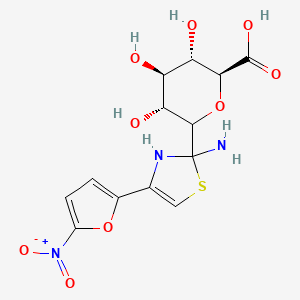
![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)
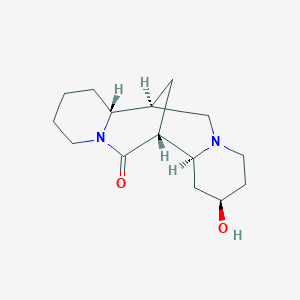
![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
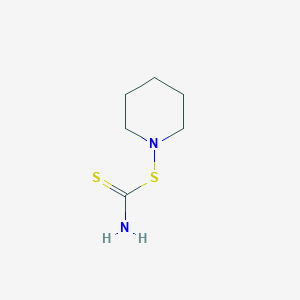
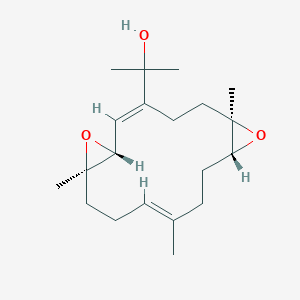
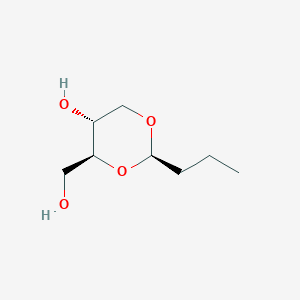
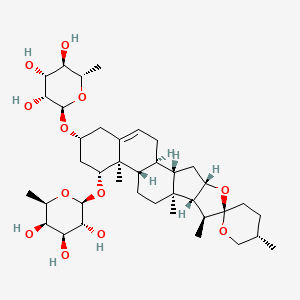
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)